molecular formula C10H15ClN2OS B2650391 5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride CAS No. 2580187-73-9

5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride

Cat. No. B2650391
M. Wt: 246.75
InChI Key: BVXPPWKOGFIKPE-UHFFFAOYSA-N
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Description

“5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride” is a chemical compound with the molecular formula C10H14N2OS. Its molecular weight is 246.76 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2OS.ClH/c1-7-4-10(13)12(5-9(7)11)8-2-3-14-6-8;/h4-5,8H,2-3,6,11H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pyrano[2,3-d]pyrimidine Synthesis

5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one hydrochloride serves as a key precursor in the synthesis of various pyrano[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their wide range of applicability in medicinal and pharmaceutical industries, attributed to their bioavailability and broader synthetic applications. The synthesis of 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives is achieved through a one-pot multicomponent reaction utilizing hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, catalyst-/solvent-free conditions, and miscellaneous catalysts. This comprehensive approach to synthesis highlights the importance of 5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one hydrochloride in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Thiophene Analogues Evaluation

The compound and its derivatives have been synthesized and evaluated for potential carcinogenicity, considering the biological activity retention when aromatic rings are replaced by isosteric or isoelectronic aromatic rings. This evaluation includes synthesis and analysis of thiophene analogues of known carcinogens, assessing their activity through in vitro assays such as the Salmonella reverse-mutation assay and the cell-transformation assay. Such studies contribute to understanding the chemical and biological behavior of these compounds and their potential impact on carcinogenicity, thereby providing insights into the reliability of in vitro predictions for new structural compounds' carcinogenic potential (Ashby, Styles, Anderson, & Paton, 1978).

Inhibitory Mechanisms and Drug Synthesis

5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one hydrochloride and its derivatives are instrumental in the synthesis of inhibitors targeting various biological pathways. For instance, DNA methyltransferase inhibitors, crucial for understanding cancer therapy mechanisms due to their role in gene expression regulation through epigenetic modifications, have been explored. These inhibitors, including analogs of nucleoside deoxycytidine, have shown significant promise in antitumor effects in both in vitro and in vivo models, highlighting the compound's relevance in developing therapeutic agents (Goffin & Eisenhauer, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c1-7-4-10(13)12(5-9(7)11)8-2-3-14-6-8;/h4-5,8H,2-3,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXPPWKOGFIKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1N)C2CCSC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride

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